epsilon-Aminocaprolactam
Description
Contextualization within Cyclic Amide Chemistry
Epsilon-Aminocaprolactam is classified as a lactam, which is a cyclic amide. libretexts.org The amide functional group is a cornerstone of biological chemistry, most notably forming the peptide bonds that constitute the backbone of proteins. libretexts.org Lactams, like their acyclic counterparts, can undergo reactions such as hydrolysis to yield the corresponding amino acid (in this case, lysine) and reduction to form cyclic amines. libretexts.org
Unlike its non-functionalized counterpart ε-caprolactam—the monomer for Nylon 6—α-Amino-ε-caprolactam possesses a chiral center at its α-carbon. chemcess.comwikipedia.orgacs.org This chirality is crucial, as it allows for the synthesis of stereospecific compounds, which is of paramount importance in the pharmaceutical and fine chemicals industries. The seven-membered ring structure imparts specific conformational properties that influence its reactivity and application in synthesis.
Table 1: Chemical Properties of α-Amino-ε-caprolactam
| Property | Value |
|---|---|
| Common Name | DL-alpha-Amino-epsilon-caprolactam |
| CAS Number | 179686-45-4 (for BOC-protected variant) |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol |
Note: Data for specific isomers and derivatives may vary. The table presents general information for the base compound.
Significance in Advanced Chemical Synthesis and Biotransformations
The utility of α-Amino-ε-caprolactam spans both traditional chemical synthesis and modern biocatalysis. Its bifunctional nature—containing both an amine and a lactam—makes it a versatile intermediate.
Advanced Chemical Synthesis: Historically, synthetic methods for ACL were often complex, multi-step processes starting from materials like cyclohexanone. google.com More recent research has focused on sustainable routes, particularly the cyclodehydration of lysine (B10760008), an essential amino acid produced via fermentation. mdpi.comgoogle.comresearchgate.net This bio-based approach enhances its profile as a green chemical intermediate. researchgate.net In synthesis, ACL serves as a precursor for:
Lysine: It is a direct precursor in certain synthetic routes to lysine. acs.org
Bioactive Molecules: The L-enantiomer of ACL is a key building block for synthesizing bengamides, a class of natural products found in marine sponges with potential therapeutic properties. acs.orgchemicalbook.com
Functional Polymers: As a derivative of caprolactam, ACL is explored for creating functionalized nylons and other polymers, imparting properties like pH-responsiveness. mdpi.com
Biotransformations: A significant area of research involves the enzymatic manipulation of ACL. The discovery of α-amino-ε-caprolactam racemase (ACL racemase) from microorganisms like Achromobacter obae has been a major breakthrough. nih.govresearchgate.netacs.org
Dynamic Kinetic Resolution: ACL racemase is a key enzyme used in dynamic kinetic resolution processes. It can continuously interconvert the D- and L-enantiomers of ACL. nih.gov When combined with a stereoselective amidase (an enzyme that hydrolyzes one enantiomer but not the other), this allows for the theoretical 100% conversion of racemic ACL into a single, optically pure enantiomer of lysine. nih.gov This chemoenzymatic strategy is a powerful tool for producing chiral amino acids. acs.orgnih.gov
Table 2: Selected Synthesis and Biotransformation Pathways for α-Amino-ε-caprolactam
| Pathway | Starting Material | Key Reagents/Conditions | Significance |
|---|---|---|---|
| Chemical Synthesis | Lysine | High-temperature, high-pressure water (cyclodehydration) google.comresearchgate.net | Sustainable, bio-based route from a fermentation product. mdpi.com |
| Chemical Synthesis | Cyclohexanone | Multi-step process via α-nitro-ε-caprolactam google.com | Traditional, fossil-based route. google.com |
| Biotransformation | Racemic ACL | ACL Racemase, Stereoselective Amidase | Production of enantiopure L- or D-lysine through dynamic kinetic resolution. nih.gov |
Historical Development of Research Perspectives
The scientific interest in α-Amino-ε-caprolactam has evolved considerably over time.
Early Research: Initial investigations focused on establishing viable, albeit often complex, chemical pathways to synthesize the molecule. google.com Its role as a chemical intermediate and a precursor to lysine was recognized early on. acs.org
The Biocatalytic Revolution: A paradigm shift occurred with the discovery and characterization of ACL racemase. researchgate.netacs.org This moved the research focus towards biocatalysis and enzymatic processes, highlighting the potential of ACL in producing high-value, optically pure amino acids for the pharmaceutical industry. The mechanism of the ACL racemase reaction itself became a subject of intense biochemical study. acs.org
Sustainable Chemistry and Polymer Science: More recently, the perspective has broadened to include sustainability and materials science. scribd.com The development of synthetic routes from renewable feedstocks like lysine positions ACL as a key bio-based building block. mdpi.comresearchgate.net Concurrently, its potential as a monomer to create novel, functional polymers with tailored properties is an active and expanding area of contemporary research. mdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
7-aminoazepan-2-one |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-6(9)8-5/h5H,1-4,7H2,(H,8,9) |
InChI Key |
JVGZXCCKUMXEOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NC(C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Epsilon Aminocaprolactam
Chemo-Catalytic Routes for Epsilon-Aminocaprolactam Production
Chemo-catalytic strategies represent the cornerstone of this compound synthesis, encompassing the conversion of amino acid precursors and the application of sophisticated catalyst systems. These routes are continuously being refined to improve economic viability and reduce environmental impact.
Cyclization of Amino Acid Precursors
The use of amino acids, particularly lysine (B10760008), as a starting material offers a direct pathway to the lactam structure, aligning with the principles of green chemistry by utilizing renewable feedstocks.
Hydrothermal conditions, specifically using subcritical water, have been identified as an effective medium for the cyclodehydration of L-lysine to produce α-amino-ε-caprolactam, a direct precursor to this compound. nii.ac.jpresearchgate.netgoogle.com This method leverages the unique properties of water near its critical temperature to facilitate the reaction. nii.ac.jpresearchgate.net
Research conducted in a batch reactor at temperatures ranging from 573 to 633 K demonstrated that L-lysine could be completely converted. researchgate.net The highest yield of the resulting 2-aminocaprolactam (α-amino-ε-caprolactam) was 51%, achieved at 603 K with a reaction time of 20 minutes. researchgate.net However, longer reaction times led to a decrease in yield due to the formation of by-products. researchgate.net The process involves heating a salt of L-lysine in a solvent, which can also include an alcohol, to induce cyclization. google.comgoogle.com
| Parameter | Value | Reference |
| Reactant | L-Lysine | researchgate.net |
| Reaction Medium | Subcritical Water | nii.ac.jpresearchgate.net |
| Optimal Temperature | 603 K (330 °C) | researchgate.net |
| Reaction Time | 20 minutes | researchgate.net |
| Maximum Yield | 51% | researchgate.net |
| Observation | Yield decreases with longer reaction times due to secondary reactions. | researchgate.net |
The synthesis of this compound from bio-based feedstocks represents a significant advancement towards sustainable chemical production. researchgate.netcolab.ws A prominent pathway involves deriving L-lysine from biomass, which is then converted into ε-caprolactam. google.comgoogle.com This multi-step process typically includes:
Conversion of biomass into sugars. google.com
Fermentation of these sugars to produce L-lysine. google.com
Heating the L-lysine salt in an alcohol-based solvent to synthesize α-amino-ε-caprolactam through cyclodehydration. google.comgoogle.com
Catalytic deamination of the α-amino-ε-caprolactam to yield the final ε-caprolactam product. google.comgoogle.com
This approach integrates biological and chemical catalytic steps, sometimes referred to as hybrid catalysis, to transform biomass into valuable compounds. researchgate.net The ultimate goal of these pathways is to create a sustainable and economically attractive production process for industrial chemicals from renewable raw materials. bio4matpro.de
Investigation of Catalyst Systems and Reaction Environments
Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity and well-defined molecular products, similar to enzymes. nih.gov Their application in chemical synthesis aims to achieve quantitative yields and high atom economy under mild conditions, often avoiding the need for toxic solvents or extreme temperatures. mpg.de However, a significant challenge associated with homogeneous catalysis is the difficulty in separating the catalyst from the product mixture for recycling. nih.govscilit.com While specific applications of homogeneous catalysts for the direct synthesis of this compound are less detailed in recent literature, the principles of using soluble acid or metal complexes to facilitate cyclization or rearrangement reactions are well-established in organic synthesis.
Heterogeneous catalysts, which are in a different phase from the reactants, are central to modern, environmentally benign methods for producing ε-caprolactam. nih.govnih.gov These solid catalysts are easily separated from the reaction products, allowing for recyclability. nih.gov
A significant development is the creation of a single-step, solvent-free process that converts cyclohexanone to ε-caprolactam using designed bifunctional, nanoporous catalysts. nih.govnih.gov These catalysts are typically microporous aluminophosphates (AIPO-5) where some aluminum and phosphorus atoms are replaced by metal and silicon atoms, creating isolated redox and acidic sites within the catalyst's framework. nih.govnih.gov This design allows for the in situ production of hydroxylamine, which then facilitates the ammoximation of the ketone to an intermediate oxime, followed by a Beckmann rearrangement to the final lactam product. nih.govnih.gov
Research has demonstrated the performance of various bifunctional AIPO-5 catalysts in the low-temperature, solvent-free production of ε-caprolactam. nih.gov The data below summarizes the performance of several such catalysts under specific reaction conditions.
| Catalyst Composition (M'M''AlPO-5) | Cyclohexanone Conversion (%) | ε-Caprolactam Selectivity (%) | Oxime Selectivity (%) |
| Co(II)Si(IV)AlPO-5 | 11.2 | 78.1 | 19.5 |
| Co(III)Si(IV)AlPO-5 | 15.6 | 65.2 | 31.4 |
| Mn(II)Si(IV)AlPO-5 | 10.4 | 75.3 | 21.3 |
| Mn(III)Si(IV)AlPO-5 | 14.9 | 68.7 | 28.2 |
| Fe(III)Zn(II)AlPO-5 | 9.8 | 65.4 | 30.1 |
| Mn(III)Zn(II)AlPO-5 | 8.9 | 67.5 | 29.8 |
Reaction Conditions: 5g Cyclohexanone, 0.5g catalyst, 35 bar air, 14.6g NH₃, 353 K (80°C), 8 hours. nih.gov
Other heterogeneous catalysts, such as high silica MFI zeolites and titanosilicate (TS-1), have been developed for the vapor-phase Beckmann rearrangement of cyclohexanone oxime, another key route in ε-caprolactam production that avoids the generation of ammonium (B1175870) sulfate by-product. researchgate.netbohrium.com
Supercritical and Subcritical Fluid Reaction Media
The use of supercritical and subcritical fluids, particularly water, as reaction media offers a novel and environmentally conscious approach to chemical synthesis. Water near its critical point (374 °C, 22.1 MPa) exhibits unique properties, acting as an effective medium for reactions like cyclodehydration.
Research into the synthesis of ε-caprolactam from ε-caprolactone and ammonia in supercritical water (SCW) has elucidated a primary reaction pathway. This process involves three main steps:
Ring cleavage of ε-caprolactone to yield 6-hydroxyhexanoic acid.
Dehydration between 6-hydroxyhexanoic acid and ammonia to form 6-hydroxyhexanamide.
Intramolecular dehydration of 6-hydroxyhexanamide to produce ε-caprolactam. researchgate.netelsevierpure.com
Studies have demonstrated that at 380°C and 38 MPa, the yield of ε-caprolactam can reach 79.2% within 60 minutes when using a 1:5 ratio of ε-caprolactone to ammonia. elsevierpure.com Further innovation using a microreaction system with supercritical water has achieved nearly 100% yield and selectivity for ε-caprolactam in reaction times of less than one second. rsc.org
Subcritical water has also been proven to be an excellent medium for the cyclodehydration of L-lysine to produce 2-aminocaprolactam. researchgate.netnii.ac.jpresearchgate.net In these conditions, lysine can be fully reacted within 30 minutes at 633 K. researchgate.netnii.ac.jpresearchgate.net The highest yield reported was 51% after 20 minutes at 603 K; however, longer reaction times can lead to a decrease in yield due to secondary reactions. researchgate.netnii.ac.jpresearchgate.net
| Product | Starting Materials | Medium | Temperature | Time | Max. Yield | Reference |
|---|---|---|---|---|---|---|
| ε-Caprolactam | ε-Caprolactone + Ammonia | Supercritical Water | 380°C | 60 min | 79.2% | elsevierpure.com |
| ε-Caprolactam | Not specified | Supercritical Water (Microreactor) | Not specified | < 1 s | ~100% | rsc.org |
| 2-Aminocaprolactam | L-Lysine | Subcritical Water | 603 K (330°C) | 20 min | 51% | researchgate.netnii.ac.jpresearchgate.net |
Reaction Kinetics and Mechanistic Elucidation of Synthesis
Understanding the reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. In subcritical and supercritical water, the synthesis of caprolactam derivatives from precursors like L-lysine or ε-caprolactone proceeds via cyclodehydration. researchgate.netnii.ac.jp Kinetic data for these reactions are typically obtained by varying the reaction time and temperature and analyzing the product concentrations. researchgate.netnii.ac.jpresearchgate.net For the synthesis of 2-aminocaprolactam from lysine, kinetic data was acquired over reaction times ranging from 5 to 60 minutes and temperatures from 573 to 633 K. nii.ac.jpresearchgate.net
A proposed "green" one-step catalytic process for producing ε-caprolactam from cyclohexanone, ammonia, and air also involves kinetic studies. nih.gov In this system, the reaction kinetics were monitored by analyzing small aliquots of liquid and gas samples throughout the process, allowing for an understanding of the reaction's progression without disturbing the system's pressure. nih.gov The mechanism involves the in situ generation of hydroxylamine from ammonia and air, which then ammoximizes the cyclohexanone to form an intermediate, cyclohexanone oxime. nih.gov This is followed by a Beckmann rearrangement to yield the final ε-caprolactam product. nih.gov
Kinetic Modeling of this compound Formation
While kinetic modeling is more extensively documented for the polymerization of ε-caprolactam, models for its synthesis are also being developed. researchgate.netresearchgate.net For the synthesis of 2-aminocaprolactam in subcritical and supercritical water, a kinetic description using a grain model has been successfully applied. researchgate.net This approach helped to verify the proposed reaction mechanism, and the resulting reaction-rate models were able to accurately express the reaction of the starting material under these conditions. researchgate.net Such models are essential for process design, scaling, and optimization.
Stereoselective Synthetic Strategies
Stereoselectivity is a key consideration when synthesizing chiral molecules like aminocaprolactams. A significant strategy involves the use of chiral starting materials. For example, starting with L-lysine, which has a defined stereochemistry, leads to the formation of α-amino-ε-caprolactam. google.com
Enzymatic methods offer a powerful approach to stereoselective synthesis. In the context of the interconversion between lysine and its lactam, specific enzymes demonstrate high stereoselectivity. nih.gov For instance, L-alpha-amino-epsilon-caprolactamase acts as a hydrolase that is specific to the L-enantiomer of alpha-amino-epsilon-caprolactam. nih.gov This can be paired with an aminocaprolactam racemase, which converts the remaining D-enantiomer into the L-form, allowing for a theoretical quantitative conversion of a racemic mixture (DL-alpha-amino-epsilon-caprolactam) to a single enantiomer product, L-lysine. nih.gov This demonstrates a biocatalytic approach to achieving high stereochemical control.
Biotechnological Production of this compound
The biotechnological production of lactams and their precursors is emerging as a sustainable alternative to traditional petrochemical-based manufacturing. nih.gov Microbial production from renewable resources provides a more environmentally friendly route. nih.gov Research has focused on developing fermentative processes for producing 6-aminocaproic acid, the linear precursor to caprolactam, which is a key monomer for Nylon-6. nih.gov
Enzymatic Pathways from L-Lysine
The enzymatic conversion of L-lysine is a direct route for the biotechnological synthesis of aminocaprolactam. This transformation is catalyzed by enzymes with lysine cyclase activity, which facilitate the cyclization of lysine to form α-amino-ε-caprolactam. google.com
Conversely, the enzymatic hydrolysis of α-amino-ε-caprolactam to L-lysine is also well-studied and involves key enzymes that highlight the biocatalytic pathway. The production of L-lysine from DL-alpha-amino-epsilon-caprolactam has been achieved using a two-enzyme system:
L-alpha-amino-epsilon-caprolactamase : This enzyme selectively hydrolyzes L-alpha-amino-epsilon-caprolactam.
Aminocaprolactam racemase : This enzyme racemizes the unreacted D-alpha-amino-epsilon-caprolactam, converting it to the L-form that can then be hydrolyzed. nih.gov
Under optimal conditions (pH 8.0, 40°C), a mixture of native cells producing these two enzymes can achieve a quantitative conversion of a 10% aqueous solution of DL-alpha-amino-epsilon-caprolactam to L-lysine in 8 hours. nih.gov
Metabolic Engineering for Enhanced Biosynthesis
Metabolic engineering is a powerful tool for optimizing microbial strains to enhance the production of desired chemicals like caprolactam precursors. nih.govlbl.gov This involves the targeted modification of cellular chemistry to improve product yields and titers. lbl.gov Strategies include increasing the uptake of carbon sources, eliminating rate-limiting steps, and enhancing the carbon flux through the desired metabolic pathway. researchgate.net
For the production of 6-aminocaproic acid, two novel synthetic pathways were identified and implemented in Escherichia coli. nih.gov One successful pathway starts from the central metabolite 2-oxoglutarate. nih.gov By implementing this pathway, researchers achieved production levels of up to 160 mg/L of 6-aminocaproic acid in lab-scale batch fermentations. nih.gov In fed-batch fermentations, the total amount of 6-aminocaproic acid and related intermediates exceeded 2 g/L, demonstrating the potential for large-scale, sustainable production of this key Nylon-6 precursor. nih.gov
Enzymatic Transformations of Epsilon Aminocaprolactam
Alpha-Amino-Epsilon-Caprolactam Racemase Research
Alpha-amino-epsilon-caprolactam racemase (ACL racemase) is a key enzyme that catalyzes the interconversion of D- and L-isomers of α-amino-ε-caprolactam. This function is integral to dynamic kinetic resolution processes, enabling the complete conversion of a racemic mixture of ACL to a single desired enantiomer.
Enzyme Discovery and Characterization from Diverse Microbial Sources
The discovery of alpha-amino-epsilon-caprolactam (ACL) racemase activity has been reported in a variety of microorganisms. A unique ACL racemase was first purified from an extract of Achromobacter obae, revealing a monomeric structure with a molecular weight of approximately 50,000 and pyridoxal 5'-phosphate as a coenzyme. researchgate.net This enzyme showed high specificity for D- and L-α-amino-ϵ-caprolactams. researchgate.net
Further research has identified ACL racemase activity in other bacterial strains. An ACL racemase from Ensifer sp. strain 23-3 was cloned and expressed in Escherichia coli for characterization. researchgate.net Additionally, a homolog of ACL racemase from Ochrobactrum anthropi (OaACLR) was identified and found to possess promiscuous activity towards amino acid esters. whiterose.ac.uknih.govwhiterose.ac.ukyork.ac.uk In a broader search, the sequence of ACL racemase from Achromobacter obae was used to mine protein databases, leading to the identification of 13 potential ACL racemase candidates based on key amino acid residues. researchgate.net
A notable discovery was the identification of ACL racemizing activity in a putative dialkylglycine decarboxylase from Citreicella sp. SE45. researchgate.netnih.gov This enzyme was cloned, expressed in E. coli, and characterized, showing a molecular mass of 47.4 kDa. researchgate.netnih.gov More recently, a caprolactam-degrading strain of Pseudomonas jessenii was isolated from soil, and proteomic analysis identified a caprolactamase and an aminotransferase involved in the initial steps of caprolactam conversion. nih.gov
Below is a table summarizing the characteristics of ACL racemases from different microbial sources.
| Microbial Source | Enzyme Name | Molecular Weight (kDa) | Coenzyme | Key Findings |
| Achromobacter obae | ACL Racemase | ~50 | Pyridoxal 5'-phosphate | Monomeric structure, specific to D- and L-ACL. researchgate.net |
| Ensifer sp. 23-3 | ACLR | Not specified | Not specified | Gene cloned and expressed in E. coli for characterization. researchgate.net |
| Ochrobactrum anthropi | OaACLR | Not specified | Pyridoxal 5'-phosphate | Shows promiscuous activity towards amino acid esters. whiterose.ac.uknih.govwhiterose.ac.ukyork.ac.uk |
| Citreicella sp. SE45 | ACL Racemase | 47.4 | Not specified | Originally a putative dialkylglycine decarboxylase with ACL racemizing activity. researchgate.netnih.gov |
| Pseudomonas jessenii | Caprolactamase | Not specified | Not specified | Identified as part of the caprolactam degradation pathway. nih.gov |
Enzymatic Mechanism of Racemization
The racemization mechanism of ACL racemase involves the exchange of the α-proton of the substrate. This process is dependent on the pyridoxal 5'-phosphate (PLP) coenzyme.
The catalytic activity of ACL racemase is rooted in its three-dimensional structure and the specific arrangement of amino acid residues within its active site. The enzyme from Ochrobactrum anthropi (OaACLR) has been crystallized and its structure determined to a resolution of 1.87 Å. whiterose.ac.uknih.govwhiterose.ac.ukyork.ac.uk This high-resolution structure provides critical insights into the enzyme's function.
ACL racemase belongs to the fold-type I family of pyridoxal 5'-phosphate (PLP)-dependent enzymes. researchgate.net The PLP coenzyme is covalently bound to a lysine (B10760008) residue in the active site, forming an internal aldimine. When the substrate, α-amino-ε-caprolactam, enters the active site, it forms an external aldimine with PLP. The catalytic process is believed to involve key amino acid residues, such as Lys241, which are crucial for the enzyme's racemizing activity. researchgate.net Snapshots of the catalytic cycle of the industrial enzyme from Achromobacter obae have been observed using X-ray crystallography, providing further details on the structural rearrangements that occur during catalysis.
The stereochemical course of the racemization reaction catalyzed by ACL racemase has been investigated through isotope labeling experiments. The enzyme catalyzes the exchange of the alpha-hydrogen of the substrate with deuterium when the reaction is carried out in deuterium oxide (D₂O). researchgate.netnih.gov
Studies have shown that during the enzymatic racemization in D₂O, there is an "overshoot" in the optical rotation for both D- and L-enantiomers, which is not observed in water. nih.gov This phenomenon is attributed to a primary deuterium isotope effect at the α-position of the substrate. nih.gov Furthermore, tritium-labeling experiments have demonstrated that the enzyme facilitates both the retention and inversion of the substrate's configuration with nearly equal probability in each catalytic turnover. nih.gov These findings, along with evidence of significant internal return of the α-hydrogen under single turnover conditions, strongly support a single-base mechanism for the racemization reaction. nih.gov
Substrate Specificity and Promiscuity Studies
While the primary substrates for ACL racemase are the D- and L-enantiomers of α-amino-ε-caprolactam, research has shown that the enzyme can act on other molecules as well. researchgate.net The enzyme from Achromobacter obae was initially found to be highly specific, with D- and L-α-amino-ϵ-caprolactams being the only substrates. researchgate.net
However, subsequent studies revealed a broader substrate range for ACL racemases from different sources. The enzyme from Citreicella sp. SE45, for instance, acts on a wide array of amino acid amides, showing particularly high activity towards unbranched ones like L-alanine amide and L-serine amide. researchgate.netnih.gov Similarly, the ACL racemase from Ochrobactrum anthropi (OaACLR) was found to exhibit promiscuous racemase activity towards amino acid esters, such as L-phenylalanine methyl ester. whiterose.ac.uknih.govwhiterose.ac.ukyork.ac.uk This promiscuous activity has been a target for protein engineering, with a mutant (L293C) showing a 3.7-fold improvement in activity towards L-phenylalanine methyl ester. whiterose.ac.uknih.govwhiterose.ac.uk
This promiscuity has practical applications; for example, the racemizing activity towards amino acid amides allows ACL racemase from Achromobacter obae to be used in combination with a D-aminopeptidase for the dynamic kinetic resolution of DL-amino acid amides to produce D-amino acids. nih.gov
A summary of the substrate specificity for different ACL racemases is presented in the table below.
| Enzyme Source | Primary Substrate | Other Substrates |
| Achromobacter obae | D/L-α-Amino-ε-caprolactam researchgate.net | Amino acid amides (e.g., L-alanine amide) nih.gov |
| Citreicella sp. SE45 | D/L-α-Amino-ε-caprolactam | Broad range of amino acid amides (e.g., L-alanine amide, L-serine amide) researchgate.netnih.gov |
| Ochrobactrum anthropi | D/L-α-Amino-ε-caprolactam | Amino acid esters (e.g., L-phenylalanine methyl ester) whiterose.ac.uknih.govwhiterose.ac.ukyork.ac.uk |
Kinetic Analysis of Racemase Activity
Kinetic studies have been conducted to quantify the efficiency and substrate affinity of ACL racemases. The Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) provide insight into the enzyme's catalytic performance.
For the ACL racemase from Achromobacter obae, the Kₘ values for the D- and L-isomers of α-amino-ε-caprolactam were determined to be 8 mM and 6 mM, respectively. researchgate.net
More detailed kinetic analysis was performed on the racemase from Citreicella sp. SE45. For this enzyme, the Kₘ and Vₘₐₓ values for D-ACL were 5.3 mM and 769 µmol/min·mg protein, respectively. nih.gov For L-ACL, the Kₘ was 2.17 mM and the Vₘₐₓ was 558 µmol/min·mg protein. nih.gov The catalytic efficiency (k꜀ₐₜ/Kₘ) for L-ACL was calculated to be 214 s⁻¹mM⁻¹, with a turnover number (k꜀ₐₜ) of 465 s⁻¹. nih.gov
The ACL racemase homolog from Ochrobactrum anthropi was found to have low but significant activity towards amino acid esters, with a specific activity of 15 U/mg for L-phenylalanine methyl ester. whiterose.ac.ukwhiterose.ac.uk
The kinetic parameters for ACL racemases from different sources are summarized in the interactive data table below.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min·mg) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹mM⁻¹) |
| Achromobacter obae | D-ACL | 8 researchgate.net | Not Reported | Not Reported | Not Reported |
| Achromobacter obae | L-ACL | 6 researchgate.net | Not Reported | Not Reported | Not Reported |
| Citreicella sp. SE45 | D-ACL | 5.3 nih.gov | 769 nih.gov | Not Reported | Not Reported |
| Citreicella sp. SE45 | L-ACL | 2.17 nih.gov | 558 nih.gov | 465 nih.gov | 214 nih.gov |
Applied Biocatalysis Utilizing Epsilon-Aminocaprolactam
This compound serves as a key substrate in various biocatalytic applications, most notably in the synthesis of chiral amino acids. Enzymes acting on this compound are pivotal in processes that leverage biocatalysis for efficient and stereoselective chemical transformations.
Dynamic Kinetic Resolution for Chiral Amino Acid Synthesis
Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture completely into a single, desired enantiomer. In the context of this compound, this process is central to the production of optically pure amino acids. The core of this methodology involves the combination of a stereoselective enzyme with a racemase that can continuously interconvert the enantiomers of the starting material.
A key enzyme in this process is α-amino-ε-caprolactam racemase (ACLR). This enzyme has been successfully used in conjunction with stereoselective D- or L-amino acid amidases for the synthesis of chiral D- and L-amino acids, respectively. For instance, D-amino acids have been produced from L-amino acid amides using D-aminopeptidase from Ochrobactrum anthropi in the presence of ACLR from Achromobacter obae. nih.govasm.orgnih.gov Similarly, L-amino acids can be synthesized from D-amino acid amides using an L-amino acid amidase from Pseudomonas azotoformans with the same racemase. nih.govasm.orgnih.gov
The DKR process allows for the complete conversion of a racemic mixture of amino acid amides into the desired D- or L-amino acid. acs.orgnih.gov For example, the enzymatic synthesis of D-alanine from L-alanine amide has been demonstrated, where 45 mM of L-alanine amide was completely converted to D-alanine with no detectable L-alanine remaining. acs.orgnih.gov This highlights the efficiency of the DKR system. The use of L-α-amino-ε-caprolactam (ACL)-hydrolase in the presence of ACL racemase is a well-established example for the industrial production of L-lysine. nih.govasm.org
Below is a table summarizing the enzymatic synthesis of various chiral amino acids using this dynamic kinetic resolution process.
| Target Amino Acid | Starting Amide Enantiomer | Stereoselective Enzyme | Racemase Source | Conversion (%) | Optical Purity (ee%) |
| D-Alanine | L-Alanine amide | D-Aminopeptidase (O. anthropi) | A. obae | >99 | >99.7 |
| D-Leucine | L-Leucine amide | D-Aminopeptidase (O. anthropi) | A. obae | >99 | >99 |
| D-Phenylalanine | L-Phenylalanine amide | D-Aminopeptidase (O. anthropi) | A. obae | >99 | >99 |
| L-Alanine | D-Alanine amide | L-Amino acid amidase (P. azotoformans) | A. obae | >99 | >99 |
| L-Leucine | D-Leucine amide | L-Amino acid amidase (P. azotoformans) | A. obae | >99 | >99 |
This table is based on data reported in scientific literature, illustrating the high efficiency and enantioselectivity of the DKR process.
Enzyme Engineering for Optimized Performance
To enhance the efficiency and applicability of enzymes used in biocatalysis involving this compound and related compounds, enzyme engineering techniques are employed. These strategies aim to improve enzyme properties such as activity, stability, and substrate specificity.
Directed Evolution Strategies
Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired properties. caltech.eduillinois.edu This technique involves iterative rounds of gene mutagenesis and screening or selection for variants with improved performance. illinois.edu Directed evolution has been successfully applied to improve biocatalysts for industrial applications, including those involved in the synthesis of chiral molecules. illinois.edu
Strategies in directed evolution include random mutagenesis, such as error-prone PCR, and gene recombination methods like DNA shuffling. illinois.edu These methods generate a diverse library of enzyme variants, which are then screened for desired traits. For instance, a mutant α-amino-ε-caprolactam (ACL) racemase with improved substrate specificity toward phenylalaninamide was developed through directed evolution. researchgate.net This demonstrates the power of directed evolution to tailor enzymes for specific industrial needs. Focussed approaches, where mutations are targeted to specific regions of the enzyme, such as the active site, have also proven to be highly effective in enhancing properties like enantioselectivity. nih.gov
Rational Design of Racemases
Rational design of enzymes involves making specific, targeted modifications to an enzyme's structure based on a detailed understanding of its structure-function relationship. This approach often utilizes techniques like site-directed mutagenesis to alter specific amino acids. mdpi.com The availability of high-resolution crystal structures of enzymes like α-amino-ε-caprolactam racemase is crucial for successful rational design.
Structure-guided saturation mutagenesis has been used to engineer aminocaprolactam racemases. whiterose.ac.uk For example, an α-amino-ε-caprolactam racemase from Ochrobactrum anthropi was engineered to improve its promiscuous amino acid ester racemase activity. whiterose.ac.uk By identifying key residues in the active site, researchers were able to create a mutant with a 3.7-fold improvement in activity towards L-phenylalanine methyl ester. whiterose.ac.uk This highlights how rational design can be used to expand the substrate scope of existing enzymes for broader synthetic applications.
Biotransformation Pathways and Microbial Degradation of Related Lactams
The microbial world offers a vast reservoir of enzymes capable of transforming and degrading a wide range of chemical compounds, including lactams related to this compound. Understanding these biotransformation pathways is crucial for applications in bioremediation and biocatalysis.
Microbial Catabolism of Caprolactam Analogues
Caprolactam, the monomer used in the production of Nylon-6, serves as a key analogue for understanding the microbial degradation of related lactams. Several microorganisms, including species of Pseudomonas, Arthrobacter, and Acinetobacter, are capable of utilizing caprolactam as a sole source of carbon and nitrogen. nih.gov
The degradation pathway of caprolactam typically begins with the hydrolytic cleavage of the lactam ring by a caprolactamase, an ATP-dependent enzyme, to form 6-aminohexanoic acid (6-ACA). nih.govnih.govrug.nl This is followed by the deamination of 6-ACA by an aminotransferase to yield 6-oxohexanoate. nih.govnih.govrug.nl Subsequently, 6-oxohexanoate is oxidized to adipate, which then enters the central metabolism, often via the β-oxidation pathway. nih.gov
Studies on Pseudomonas jessenii have identified a caprolactam catabolism gene cluster responsible for the enzymes involved in this pathway. nih.govrug.nl Similarly, Arthrobacter citreus has been shown to efficiently degrade high concentrations of ε-caprolactam, converting it to 6-aminocaproic acid and further metabolizing it. nih.gov The ability of these microorganisms to degrade caprolactam highlights the potential for using them in the bioremediation of industrial waste containing lactam compounds.
Below is a table outlining the key enzymatic steps in the microbial catabolism of caprolactam.
| Step | Substrate | Enzyme | Product | Microbial Source Example |
| 1 | ε-Caprolactam | Caprolactamase | 6-Aminohexanoic acid | Pseudomonas jessenii |
| 2 | 6-Aminohexanoic acid | Aminotransferase | 6-Oxohexanoate | Pseudomonas jessenii |
| 3 | 6-Oxohexanoate | Dehydrogenase | Adipate | Arthrobacter sp. |
| 4 | Adipate | - | Central Metabolism (β-oxidation) | Various bacteria |
This table summarizes the general pathway for caprolactam degradation found in several bacterial species.
Enzymology of Lactam Ring Opening and Subsequent Metabolites
The enzymatic breakdown of ε-caprolactam, a synthetic compound, is a critical first step in its microbial degradation. This process is initiated by the hydrolytic cleavage of the cyclic amide bond in the lactam ring, a reaction catalyzed by specific enzymes. While the degradation of nylon-6 oligomers (polymers of 6-aminohexanoate) has been extensively studied, the specific enzymology for the monomer, ε-caprolactam, is also a subject of research.
The proposed metabolic pathway for ε-caprolactam begins with the opening of the lactam ring to form 6-aminohexanoic acid (6-ACA). This initial conversion is attributed to enzymes that can be broadly classified as caprolactamases or lactamases. nih.govnih.govdtic.mil Following this ring-opening, 6-ACA is further metabolized. The pathway involves deamination of 6-ACA to produce 6-oxohexanoate, which is then oxidized to yield adipate. nih.govnih.gov Adipate can subsequently enter central metabolic pathways, such as the β-oxidation pathway for fatty acids. nih.gov
In bacterial strains capable of utilizing caprolactam as a sole carbon and nitrogen source, such as Pseudomonas jessenii, specific enzymes for this pathway have been identified. Proteomic analysis has led to the discovery of a caprolactamase and an aminotransferase that are crucial for the initial steps of caprolactam conversion. nih.gov
Significant research has also focused on the enzymes responsible for degrading by-products of nylon-6 manufacturing, which are oligomers of 6-aminohexanoate. These enzymes, found in bacteria like Arthrobacter sp. KI72 and Paenarthrobacter ureafaciens, provide a model for understanding lactam and amide bond hydrolysis. researchgate.netnih.govuniprot.org Three key enzymes are involved in breaking down these oligomers:
6-aminohexanoate-cyclic-dimer hydrolase (NylA) : This enzyme specifically hydrolyzes the amide bonds within the cyclic dimer of 6-aminohexanoate, producing a linear dimer, N-(6-aminohexanoyl)-6-aminohexanoate. nih.govwikipedia.org
6-aminohexanoate-dimer hydrolase (NylB) : This hydrolase acts on the linear dimer, cleaving the amide bond to release two molecules of the monomer, 6-aminohexanoate. wikipedia.orgproteopedia.orgproteopedia.org It is characterized as an amidohydrolase that acts on linear amides. wikipedia.org
Endo-type 6-aminohexanoate oligomer hydrolase (NylC) : This enzyme is capable of degrading larger linear and cyclic oligomers of 6-aminohexanoate with a degree of polymerization greater than three. uniprot.orgnih.gov It functions as an endo-type hydrolase, meaning it can cleave amide bonds within the oligomer chain. ethz.ch
Once the monomer 6-aminohexanoate is liberated, its catabolism proceeds via the pathway identified in caprolactam-degrading organisms. In Arthrobacter sp. KI72, the genes nylD and nylE have been identified, which code for the enzymes that convert 6-aminohexanoate to adipate. researchgate.net NylD encodes an aminohexanoate aminotransferase, which converts 6-aminohexanoate to adipate semialdehyde. researchgate.net Subsequently, the nylE gene product, an adipate semialdehyde dehydrogenase, oxidizes this intermediate to adipate. researchgate.net
The key enzymes involved in the degradation of ε-caprolactam and its related oligomers are summarized in the table below.
| Enzyme Name | Abbreviation | EC Number | Substrate(s) | Product(s) | Microbial Source (Example) |
| Caprolactamase | CapA/CapB | N/A | ε-Caprolactam, H₂O | 6-Aminohexanoic acid | Pseudomonas jessenii nih.gov |
| 6-Aminohexanoate-cyclic-dimer hydrolase | NylA | 3.5.2.11 | 1,8-diazacyclotetradecane-2,9-dione, H₂O | N-(6-aminohexanoyl)-6-aminohexanoate | Arthrobacter sp. KI72 nih.govwikipedia.org |
| 6-Aminohexanoate-dimer hydrolase | NylB | 3.5.1.46 | N-(6-aminohexanoyl)-6-aminohexanoate, H₂O | 2 x 6-Aminohexanoate | Arthrobacter sp. KI72, Pseudomonas sp. NK87 wikipedia.orgsemanticscholar.org |
| 6-Aminohexanoate-oligomer endohydrolase | NylC | 3.5.1.117 | 6-Aminohexanoate oligomers (linear or cyclic, >3 units), H₂O | Smaller 6-aminohexanoate oligomers | Paenarthrobacter ureafaciens uniprot.org |
| 6-Aminohexanoate aminotransferase | NylD | N/A | 6-Aminohexanoate, α-ketoglutarate | Adipate semialdehyde, L-glutamate | Arthrobacter sp. KI72 researchgate.net |
| Adipate semialdehyde dehydrogenase | NylE | N/A | Adipate semialdehyde, NADP⁺, H₂O | Adipate, NADPH, H⁺ | Arthrobacter sp. KI72 researchgate.net |
Epsilon Aminocaprolactam As a Monomer and Intermediate in Advanced Materials and Chemical Synthesis
Role in Polymer Science
Epsilon-aminocaprolactam, particularly α-amino-ε-caprolactam, has garnered significant attention in polymer science for its ability to introduce branching in polyamides and to serve as a monomer for the synthesis of poly(amino acids). These applications leverage its bifunctional nature to create polymers with tailored properties and functionalities.
The incorporation of α-amino-ε-caprolactam (ACL) as a comonomer with ε-caprolactam (CPL) in a hydrolytic ring-opening co-polymerization process is an effective method for producing branched polyamide 6 (PA6). This novel approach results in a modified PA6 with enhanced rheological and mechanical properties.
The synthesis of branched PA6 through this co-polymerization method leads to a notable increase in the melt flow rate, zero shear rate viscosity, and storage modulus in the low-frequency region. The resulting polymer also exhibits a more pronounced shear-thinning phenomenon. While the introduction of ACL decreases the melting point and crystallinity of the co-polymers, the fundamental crystal structure remains largely unchanged. Research has shown that an optimal incorporation of ACL, specifically at 1 wt%, can significantly improve the tensile strength and fracture elongation rate of the resulting branched PA6. The presence of ACL introduces branching points in the polymer chain, increasing molecular chain entanglement and facilitating orientation during processing.
The reaction mechanism for the co-polymerization of CPL and ACL is analogous to the homopolymerization of CPL. It involves the hydrolytic ring-opening of the lactam monomers, followed by polycondensation and chain addition. The amino group at the α-position of ACL provides the site for branching.
Table 1: Impact of α-Amino-ε-caprolactam (ACL) Content on the Properties of Branched Polyamide 6
| Property | Effect of Increasing ACL Content |
| Melt Flow Rate | Remarkable Increase |
| Zero Shear Rate Viscosity | Remarkable Increase |
| Storage Modulus (low-frequency) | Remarkable Increase |
| Shear-Thinning Phenomenon | More Obvious |
| Melting Point | Decrease |
| Crystallinity | Decrease |
| Tensile Strength (at 1 wt% ACL) | Significant Enhancement |
| Fracture Elongation Rate (at 1 wt% ACL) | Significant Enhancement |
This compound is a key monomer in the chemical synthesis of poly(amino acids), most notably ε-poly-L-lysine (ε-PL). This chemosynthetic route offers an alternative to the traditional fermentation process, allowing for the production of ε-PL with varying molecular weights.
A novel chemical strategy for synthesizing linear ε-PL involves the ring-opening polymerization (ROP) of a protected α-amino-ε-caprolactam monomer derived from lysine (B10760008). To achieve this, the α-amino group of the caprolactam is first protected, for instance with a 2,5-dimethylpyrrole group, to prevent unwanted side reactions. The subsequent ROP of this protected monomer, followed by the removal of the protecting group, yields ε-PL. This method provides a pathway to produce ε-PL with a range of molecular weights, a significant advantage over the biosynthetic route which typically produces polymers of around 3 kDa.
The ring-opening polymerization of lactams, including amino-lactams, can proceed through several mechanisms, with anionic and hydrolytic ROP being the most common.
Anionic Ring-Opening Polymerization (AROP) is a widely used method that requires a strong, non-nucleophilic base as a catalyst. The process is initiated by the formation of a lactamate anion, which then acts as a nucleophile, attacking the carbonyl group of another monomer or the growing polymer chain. The propagation step involves the repeated nucleophilic attack of the lactamate anion on the carbonyl group of the imide in the growing polymer chain. Strong bases such as alkali metals or their hydrides can initiate the AROP of lactams like α-amino-ε-caprolactam to produce poly-lysine.
Hydrolytic Ring-Opening Polymerization is the primary industrial method for producing PA6. This process is initiated by water, which hydrolyzes a portion of the lactam monomers to form an open-chain amino acid. This amino acid then initiates the polymerization by attacking other lactam monomers. The polymerization proceeds through a combination of step-growth (polycondensation) and chain-growth mechanisms. In the context of α-amino-ε-caprolactam co-polymerization, the hydrolytic cleavage of the amide bond in both ε-caprolactam and α-amino-ε-caprolactam initiates the reaction.
The structure of this compound, specifically the position of the amino group, significantly influences its polymerization behavior and the architecture of the resulting polymer.
In the co-polymerization with ε-caprolactam to form branched PA6, the α-amino group of α-amino-ε-caprolactam serves as a branching point after the initial ring-opening. This bifunctionality, with the secondary amine in the ring participating in linear chain growth and the exocyclic primary amino group initiating a new chain, is crucial for the formation of a branched structure. The incorporation of this monomer leads to an increase in the concentration of terminal amino groups in the final polymer.
For the synthesis of linear ε-poly-lysine, the α-amino group must be protected during polymerization to prevent it from acting as a branching site. This ensures that the polymerization proceeds linearly through the ε-amino and α-carboxyl groups after ring opening. The ability to control the polymerization pathway through the use of protecting groups highlights the influence of the monomer's structure on the final polymer architecture. The higher ring strain of ε-caprolactam compared to larger lactams like laurolactam (B145868) also contributes to its greater reactivity in ring-opening polymerization.
Synthesis of Poly(amino acids) and Derivatives (e.g., Poly-Lysine)
Precursor in Organic Synthesis
Beyond its role in polymer science, this compound is a valuable precursor in organic synthesis for the generation of a variety of functional molecules. Its inherent structure, derived from the essential amino acid lysine, makes it a bio-based building block for a range of chemical transformations.
The chemical structure of α-amino-ε-caprolactam, with its reactive amino group and lactam functionality, allows for a wide array of derivatization reactions to produce functional molecules.
One significant application is its role as an intermediate in the synthesis of lysine. The ammonolysis of α-chloro-ε-caprolactam can yield α-amino-ε-caprolactam, which can then be hydrolyzed to produce lysine. Furthermore, α-amino-ε-caprolactam itself can be synthesized from L-lysine through cyclization.
The amino group of α-amino-ε-caprolactam can be readily functionalized to create novel monomers for polymerization or to synthesize other bioactive molecules. For example, it can be reacted with cinnamoyl chloride to produce α-cinnamoylamido-ε-caprolactam, a reactive monomer. Additionally, α-amino-ε-caprolactam serves as a building block in the synthesis of various pharmaceuticals, including those targeting neurological disorders. It is also used in the development of peptide-based therapeutics, where its incorporation into peptide chains can enhance stability and bioavailability.
Another synthetic utility is the deamination of α-amino-ε-caprolactam to produce ε-caprolactam, the monomer for nylon 6. This conversion provides a potential bio-based route to this widely used industrial chemical. The derivatization of α-amino-ε-caprolactam also extends to the synthesis of novel polyols for the preparation of polyurethane foams.
Table 2: Examples of Derivatization of α-Amino-ε-caprolactam
| Reactant(s) | Product | Application |
| Hydrolysis | L-lysine | Amino acid production |
| Deamination reagents | ε-Caprolactam | Monomer for Nylon 6 |
| Cinnamoyl chloride | α-Cinnamoylamido-ε-caprolactam | Reactive monomer |
| Propylene Oxide | Bio-based Polyol | Polyurethane foam synthesis |
| Various reagents | Pharmaceutical intermediates | Drug development |
Intermediate in the Synthesis of Chiral Building Blocks
This compound and its derivatives, particularly α-amino-ε-caprolactam, serve as valuable intermediates in the stereoselective synthesis of various chiral building blocks. These building blocks are crucial for the development of pharmaceuticals and other bioactive molecules. The primary approach for utilizing racemic α-amino-ε-caprolactam is through enzymatic kinetic resolution, which allows for the separation of enantiomers and the production of optically pure compounds.
A significant advancement in this area is the use of dynamic kinetic resolution (DKR). This technique combines the stereoselective hydrolysis of one enantiomer with the in-situ racemization of the remaining, unreacted enantiomer. This allows for a theoretical yield of 100% for the desired chiral product from the racemic starting material.
The key enzyme in this process is α-amino-ε-caprolactam racemase (ACL racemase) sourced from organisms like Achromobacter obae. nih.govacs.orgasm.orggoogle.com This enzyme facilitates the continuous conversion of the less desired enantiomer into the one that can be acted upon by a stereoselective hydrolase.
This enzymatic system, which pairs ACL racemase with a stereoselective amidase or aminopeptidase, has been effectively used to produce a variety of D- and L-amino acids. For instance, D-aminopeptidase from Ochrobactrum anthropi C1-38 can be combined with ACL racemase to synthesize D-amino acids from their corresponding L-amino acid amides. nih.govacs.orgasm.orggoogle.com Conversely, an L-amino acid amidase from Pseudomonas azotoformans IAM 1603 can be used with ACL racemase to produce L-amino acids from D-amino acid amides.
Detailed Research Findings
Research has demonstrated the successful application of this dynamic kinetic resolution process for the synthesis of various chiral amino acids. For example, the complete conversion of 45 mM of L-alanine amide into D-alanine was achieved in 7 hours at 30°C, with no detectable L-alanine remaining. nih.govgoogle.com This highlights the efficiency of the combined enzymatic system.
The operational parameters for these enzymatic reactions, such as pH and temperature, have been investigated to optimize the synthesis of specific chiral building blocks. For the production of D-alanine from L-alanine amide using D-aminopeptidase and ACL racemase, the maximum conversion rate was observed at a pH of 7.3. asm.org
The following tables summarize the findings from various studies on the synthesis of chiral amino acids using α-amino-ε-caprolactam racemase in a dynamic kinetic resolution setup.
Table 1: Enzymatic Synthesis of D-Amino Acids via Dynamic Kinetic Resolution
| Substrate (L-amino acid amide) | Enzyme System | Product (D-amino acid) | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| L-Alanine amide | D-aminopeptidase (O. anthropi) + ACL racemase (A. obae) | D-Alanine | 100 | >99% | nih.govgoogle.com |
| L-Leucine amide | D-aminopeptidase (O. anthropi) + ACL racemase (A. obae) | D-Leucine | ~100 | >99% | researchgate.net |
| L-Phenylalanine amide | D-aminopeptidase (O. anthropi) + ACL racemase (A. obae) | D-Phenylalanine | ~100 | >99% | researchgate.net |
Table 2: Enzymatic Synthesis of L-Amino Acids via Dynamic Kinetic Resolution
| Substrate (D-amino acid amide) | Enzyme System | Product (L-amino acid) | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| D-Alanine amide | L-amino acid amidase (P. azotoformans) + ACL racemase (A. obae) | L-Alanine | High | >99% | asm.org |
| D-Leucine amide | L-amino acid amidase (P. azotoformans) + ACL racemase (A. obae) | L-Leucine | High | >99% | researchgate.net |
| D-Valine amide | L-amino acid amidase (P. azotoformans) + ACL racemase (A. obae) | L-Valine | High | >99% | researchgate.net |
These chemo-enzymatic strategies showcase the utility of ε-aminocaprolactam derivatives as versatile intermediates for producing highly valuable, optically pure building blocks for various synthetic applications.
Advanced Analytical Methodologies in Epsilon Aminocaprolactam Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, and various chromatographic methods are indispensable in the analysis of epsilon-Aminocaprolactam and its related compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the chemical and radiochemical purity of compounds. A selective and sensitive HPLC method can be developed for this compound, often utilizing a C18 column. nih.gov The mobile phase typically consists of a gradient of an aqueous solution with an acid modifier like trifluoroacetic acid (TFA) and an organic solvent such as acetonitrile. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte absorbs, for instance, at 220 nm. nih.govresearchgate.net
This technique is not only pivotal for final product quality control but also for real-time monitoring of synthesis reactions. By taking samples at various time points during a reaction, HPLC analysis can track the consumption of reactants and the formation of the product, providing valuable kinetic data. For example, in the synthesis of other complex molecules, anion-exchange (AEX) HPLC has been used to monitor the increase in product concentration over time while simultaneously tracking the decrease in starting materials. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Symmetry C18, 3 µm, 120Å (3.0 mm x 150 mm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.600 mL/min |
| Detection | UV at 220 nm |
| Run Time | 16 min |
This table is a representative example based on a method developed for a similar class of compounds and would require optimization for this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is necessary to make them amenable to GC analysis. nih.gov This technique is particularly useful for identifying unknown impurities and reaction byproducts. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra that can be used to identify the individual components by comparing them to spectral libraries. GC-MS has been successfully used to identify numerous compounds in complex mixtures. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is exceptionally well-suited for the analysis of complex mixtures and for compounds that are not amenable to GC-MS. In the context of this compound research, LC-MS can be used to identify and quantify the main compound as well as any impurities or degradation products.
For instance, an LC-MS/MS method was developed for the analysis of caprolactam and its metabolite, 6-aminohexanoic acid, in human urine. researchgate.net This method utilized unique precursor-product ion combinations for quantitative analysis based on multiple reaction monitoring (MRM). researchgate.net Such an approach offers high selectivity and sensitivity. The development of an LC-MS method for polyamide 6 contaminations involved the detection of ε-caprolactam and its cyclic oligomers, demonstrating the capability of this technique to analyze related compounds in various matrices. nih.gov
Table 2: Example of LC-MS/MS Mass Transitions for Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Caprolactam | 114.2 | 79.1 |
| 6-Aminocaproic Acid | 132.1 | 79.1 |
This data for related compounds illustrates the principle of MRM in LC-MS/MS analysis. researchgate.net
Spectroscopic Techniques for Structural and Purity Assessment in Research Contexts
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound, which is essential for confirming the identity and assessing the purity of this compound in a research setting.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Conformational studies of substituted ε-caprolactams have been conducted using NMR spectroscopy in conjunction with X-ray crystallography. rsc.orgresearchgate.netscispace.com These studies have shown that different substituents on the caprolactam ring can influence its conformation. rsc.orgscispace.com For example, a bulky tert-butyloxycarbonyl (BOC) group on the lactam nitrogen can induce a change in the preferred orientation of other substituents. rsc.orgscispace.com
NMR is also instrumental in studying isotopic exchange. Late-stage isotopic exchange methods have been developed to incorporate stable isotopes like ¹⁵N into primary amines. nih.gov The success of such labeling can be confirmed by NMR spectroscopy. Partial deuteration of ammonium (B1175870) groups in amino acids leads to observable isotopic multiplets in the ¹³C NMR spectra, which can be used to study the local environment of the nitrogen atom. osti.gov The structure of novel compounds containing the caprolactam ring has been confirmed using ¹H-NMR, in addition to other spectroscopic techniques. researchgate.net
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular "fingerprint". For this compound, key functional groups would include the amide and the amine groups.
The N-H functional group of amines typically shows a characteristic absorption in the 3300 to 3500 cm⁻¹ range. pressbooks.publibretexts.org Primary amines (R-NH₂) exhibit two absorption bands in this region, corresponding to symmetric and asymmetric stretching modes. pressbooks.publibretexts.org The carbonyl (C=O) group of the amide in the caprolactam ring would show a strong absorption band, typically in the range of 1630-1690 cm⁻¹. The presence and position of these characteristic peaks in an IR spectrum can confirm the presence of the key functional groups in this compound. pressbooks.pubfiveable.me
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Amine | N-H stretch (primary) | 3300-3500 (two bands) |
| Amide | C=O stretch | 1630-1690 |
| Alkane | C-H stretch | 2850-2960 |
This table provides a general range for the characteristic IR absorptions of the expected functional groups. pressbooks.publibretexts.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous identification of chemical structures and the comprehensive characterization of substances like this compound. researchgate.netnih.gov Unlike standard resolution mass spectrometry, HRMS instruments, such as Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide mass measurements with extremely high accuracy, typically to within a few parts per million (ppm). nih.gove3s-conferences.org This precision allows for the determination of the elemental composition of a molecule from its exact mass, a critical step in identifying unknown compounds and confirming the structure of known ones. researchgate.netnih.gov
The primary advantage of HRMS in the context of this compound research is its ability to provide a high-confidence empirical formula. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, analysts can distinguish between ions that have the same nominal mass but different elemental formulas. This capability is indispensable for impurity profiling, where the goal is to identify and quantify process-related impurities, by-products, or degradation products. uwaterloo.ca
In impurity profiling, HRMS is often coupled with a chromatographic separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC). uwaterloo.ca This combination allows for the separation of impurities from the main this compound peak, even if they co-elute. nih.govwaters.com HRMS analysis of the separated components provides accurate mass data for both the parent compound and any potential impurities, facilitating their identification by matching the empirical formula with known potential side-products of the synthesis or degradation pathways.
Table 1: Illustrative HRMS Data for Impurity Profiling of an this compound Sample
| Detected m/z | Proposed Formula | Mass Error (ppm) | Proposed Identity |
| 129.1023 | C₆H₁₃N₂O⁺ | 1.2 | This compound ([M+H]⁺) |
| 114.0917 | C₆H₁₂NO⁺ | -1.5 | Caprolactam |
| 132.0866 | C₅H₁₀N₂O₂ | 0.8 | N-acetyl-5-aminopentanoic acid |
| 243.2189 | C₁₂H₂₇N₄O⁺ | 2.1 | Dimeric Species |
Note: This table is for illustrative purposes to demonstrate the application of HRMS in impurity analysis. The data is hypothetical.
Method Development for Analysis in Research Matrices
The development of robust analytical methods is critical for accurately studying this compound in various complex research matrices. The choice of methodology depends heavily on the nature of the matrix and the analytical objective, whether it is precise quantification in a controlled environment like a bioreactor or sensitive detection of trace amounts in environmental samples.
Quantification in Bioreaction Media
The quantification of this compound in bioreaction or cell culture media is crucial for monitoring its production via fermentation or enzymatic synthesis, and for optimizing process parameters. waters.com These matrices are complex, containing salts, sugars, proteins, and numerous other metabolites that can interfere with analysis. nih.gov
A common approach involves coupling liquid chromatography with mass spectrometry (LC-MS). nih.govwaters.com Sample preparation is a key step to ensure method robustness and longevity of the analytical column and mass spectrometer. A typical sample preparation protocol involves the removal of proteins and particulates. This is often achieved by centrifugation followed by protein precipitation using an acid, such as perchloric acid, and subsequent filtration of the supernatant. nih.gov
For chromatographic separation, techniques like reversed-phase liquid chromatography (RPLC) or hydrophilic interaction liquid chromatography (HILIC) are employed. nih.gov HILIC is particularly well-suited for polar compounds like amino acids and their derivatives. nih.gov Detection is typically performed using a tandem mass spectrometer (MS/MS), which provides excellent selectivity and sensitivity. waters.com The method is validated for linearity, accuracy, precision, and limits of quantification (LOQ) to ensure reliable data. waters.com
Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method for Quantification in Bioreaction Media
| Parameter | Performance Metric |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 µM - 100 µM |
| Accuracy (% Recovery) | 90% - 110% |
| Precision (% RSD) | < 10% |
| Limit of Quantification (LOQ) | 0.1 µM |
Note: This table represents typical validation parameters for the quantification of an amino acid-like compound in a complex biological matrix.
Trace Analysis in Environmental Research Samples
Detecting and quantifying trace levels of this compound and related compounds in environmental samples, such as wastewater or soil, is important for understanding its environmental fate and persistence. e3s-conferences.orguwaterloo.ca These samples present significant analytical challenges due to the very low concentrations of the analyte and the high complexity of the matrix, which can cause signal suppression or enhancement in the mass spectrometer. nih.gov
Therefore, a highly selective and sensitive analytical method, typically involving sample pre-concentration and clean-up, is required. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. It allows for the extraction of the analyte of interest from a large volume of a liquid sample while removing interfering matrix components.
Following extraction, analysis is most effectively performed using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). nih.gov This technique offers the high separation efficiency of UHPLC and the exceptional sensitivity and selectivity of MS/MS operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, specific precursor-to-product ion transitions for this compound are monitored, which minimizes background noise and allows for detection at trace levels. researchgate.net Method validation establishes crucial performance metrics like the limit of detection (LOD) and limit of quantification (LOQ).
Table 3: Performance of an LC-MS/MS Method for Trace Analysis of Caprolactam-Related Compounds in Water
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Caprolactam | 15.6 ng/mL | 62.5 ng/mL |
| 6-Aminocaproic Acid | 15.6 ng/mL | 31.25 ng/mL |
Source: Adapted from data on the analysis of caprolactam and 6-aminocaproic acid in aqueous matrices. nih.gov
Theoretical and Computational Studies of Epsilon Aminocaprolactam
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and reactivity of ε-Aminocaprolactam. These methods, rooted in solving the Schrödinger equation, can predict a wide range of molecular properties with considerable accuracy.
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a prominent method used to investigate the electronic properties of molecules like ε-Aminocaprolactam. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity.
Theoretical studies on related lactam structures provide insights into what can be expected for ε-Aminocaprolactam. For instance, DFT calculations can reveal the distribution of electron density and identify sites that are susceptible to nucleophilic or electrophilic attack. The Fukui function is a conceptual DFT tool that helps in identifying these reactive sites by analyzing the change in electron density upon the addition or removal of an electron mdpi.com. Such analyses are crucial for understanding and predicting the chemical behavior of ε-Aminocaprolactam in various reactions.
While specific DFT studies on the electronic structure of ε-aminocaprolactam are not extensively reported in the literature, the principles of these calculations are well-established. They would involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of electronic properties such as molecular orbital energies, electrostatic potential, and charge distribution. These theoretical data are invaluable for rationalizing the molecule's behavior in synthetic and biological contexts.
Reaction Pathway Analysis for Synthetic Routes
Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and predicting the feasibility of synthetic routes. For the synthesis of ε-Aminocaprolactam, quantum chemical methods can be used to model the transition states and intermediates of proposed reaction pathways.
By calculating the activation energies associated with different mechanistic steps, researchers can identify the most favorable reaction pathways. This information is critical for optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to improve yield and selectivity. While detailed computational studies on the specific synthetic routes to ε-Aminocaprolactam are not widely published, the methodologies for such analyses are robust and have been applied to a vast range of chemical transformations. These approaches can provide a deeper understanding of the underlying mechanisms governing the formation of the lactam ring.
Molecular Modeling of Epsilon-Aminocaprolactam and Its Interactions
Molecular modeling encompasses a range of computational techniques that are used to represent and simulate the behavior of molecules. These methods are particularly useful for studying the conformational landscape of flexible molecules like ε-Aminocaprolactam and its interactions with biological macromolecules.
Conformational Analysis
The seven-membered ring of ε-Aminocaprolactam can adopt various conformations, with the chair form being the most stable. researchgate.net Computational methods, such as molecular mechanics and quantum chemical calculations, have been employed to investigate the conformational preferences of caprolactam and its derivatives.
Studies on substituted ε-caprolactams have shown that the introduction of substituents on the ring can significantly influence the conformational equilibrium. rsc.org For example, the presence of a bulky substituent on the lactam nitrogen can alter the preference for axial or equatorial positioning of other groups on the ring. rsc.org Low-temperature NMR spectroscopy, in conjunction with computational analysis, has been a powerful tool for characterizing the different conformers and the energy barriers between them. researchgate.net
| Computational Method | Key Findings for Caprolactam Conformational Analysis | Reference |
| B3LYP and CCSD(T) with 6-311+G(d,p) basis set | The most stable conformation is a chair form. The free energy of activation for ring inversion was calculated to be 10.5 kcal/mol, which is in good agreement with experimental data. | researchgate.net |
| Low-temperature 2D 1H and 13C NMR | Only one conformer was observed in solution at temperatures down to -155°C, which was the same as the crystal structure conformation. | researchgate.net |
| X-ray Crystallography and NMR Spectroscopy | Substituted ε-caprolactams predominantly adopt a chair-type conformation with a planar lactam group. The position of substituents (axial vs. equatorial) is influenced by other groups on the ring. | rsc.org |
Substrate-Enzyme Docking Studies for Racemases
The enzymatic production of optically pure amino acids often involves the use of racemases. α-Amino-ε-caprolactam racemase is an enzyme that catalyzes the interconversion of the D- and L-enantiomers of α-amino-ε-caprolactam, a compound closely related to ε-Aminocaprolactam. Molecular docking simulations are a valuable tool for understanding how these substrates bind to the active site of the enzyme.
Docking studies can predict the binding orientation of the substrate and identify the key amino acid residues involved in the interaction. This information is crucial for understanding the enzyme's substrate specificity and catalytic mechanism. For instance, docking studies on alanine racemase inhibitors have been used to identify potential lead compounds for drug development. researchgate.net While specific docking studies of ε-Aminocaprolactam with racemases are not extensively detailed in the available literature, the principles of these studies are directly applicable. Such simulations would involve generating a 3D model of the enzyme, defining the active site, and then computationally placing the ε-Aminocaprolactam molecule within this site to find the most favorable binding pose. The mechanism of α-amino-ε-caprolactam racemase has been studied, and it is known to involve the exchange of the α-hydrogen of the substrate. nih.gov
In Silico Identification and Prediction
In silico methods, which are computational approaches to biological and chemical research, are increasingly used to identify new enzymes and predict their functions.
The identification of novel enzymes with desired activities can be accelerated through in silico screening of protein sequence databases. For example, new α-amino-ε-caprolactam racemases have been identified by searching for proteins with sequences similar to known racemases. nih.gov This approach can be extended to search for other enzymes that may act on ε-Aminocaprolactam or its derivatives.
Furthermore, computational tools can be used to predict the metabolic pathways of chemical compounds. By analyzing the structure of a molecule, these methods can suggest potential enzymatic transformations it might undergo. This is particularly relevant for understanding the biocatalytic potential and environmental fate of ε-Aminocaprolactam. While specific in silico predictions for ε-Aminocaprolactam modifying enzymes are not widely documented, the general methodologies for in silico enzyme prediction and metabolic pathway design are well-established and could be applied to this compound. nih.govnih.gov
| In Silico Approach | Application | Relevance to ε-Aminocaprolactam |
| Homology Modeling and Molecular Docking | Prediction of enzyme-substrate interactions and identification of potential inhibitors. | Can be used to model the interaction of ε-Aminocaprolactam with various enzymes, such as hydrolases or racemases, to understand its potential as a substrate or inhibitor. pku.edu.cnnih.gov |
| Protein Language Models (PLMs) | Generation and prediction of enzyme sequences with specific functions. | Could be fine-tuned to predict or design enzymes capable of acting on ε-Aminocaprolactam. nih.gov |
| Retrobiosynthesis and Optimization-based Approaches | Design and in silico testing of synthetic metabolic pathways. | Can be used to design novel biosynthetic routes for ε-Aminocaprolactam or to predict its metabolic fate in biological systems. nih.gov |
Bioinformatics Approaches for Enzyme Discovery
The identification of efficient and specific enzymes for the hydrolysis of ε-caprolactam is a key area of research, driven by the potential for developing greener and more sustainable industrial processes. Bioinformatics provides a suite of computational tools to accelerate this discovery process, moving from the vastness of genomic data to the identification of promising enzyme candidates.
Genome Mining and Metagenomics:
The starting point for enzyme discovery often lies within the genomes of microorganisms known to degrade ε-caprolactam. The sequencing of the genomes of bacteria such as Pseudomonas jessenii and Pseudomonas taiwanensis has been instrumental in this regard. nih.gov Through in silico analysis of these genomes, researchers can identify gene clusters that encode the enzymatic machinery for ε-caprolactam catabolism. nih.govrug.nl
For instance, analysis of the P. jessenii genome revealed a gene cluster responsible for the conversion of ε-caprolactam to adipate. nih.govrug.nl This cluster includes the genes for a two-subunit caprolactamase, which catalyzes the initial ring-opening hydrolysis of ε-caprolactam to 6-aminocaproic acid, and an aminotransferase that subsequently deaminates this intermediate. nih.govrug.nl
Metagenomics offers a broader perspective by enabling the analysis of the collective genetic material from a community of organisms in a specific environment. This approach is particularly valuable for discovering novel enzymes from unculturable microorganisms, which constitute the vast majority of microbial life. By screening metagenomic libraries from industrial wastewater or contaminated soil, researchers can identify novel hydrolases with activity towards ε-caprolactam.
Sequence and Structural Analysis:
Once potential enzyme-encoding genes are identified, a variety of bioinformatics tools are employed for their characterization. Sequence alignment tools, such as BLAST, are used to compare the amino acid sequence of a candidate enzyme against comprehensive databases like UniProt and GenBank. This helps in identifying homologous enzymes with known functions and provides initial clues about the potential catalytic mechanism. For example, the caprolactamase from P. jessenii showed high sequence identity to 5-oxoprolinases. nih.gov
Homology modeling is a powerful technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known structure of a homologous protein. nih.govnih.gov This is particularly useful when an experimental structure of the target enzyme is unavailable. The predicted 3D model can then be used for further analysis, such as identifying the active site and key catalytic residues.
Molecular docking simulations are employed to predict the binding mode of ε-caprolactam within the active site of a putative hydrolase. nih.gov These simulations calculate the preferred orientation and interaction energies between the substrate and the enzyme, providing insights into substrate specificity and the catalytic mechanism. This information is invaluable for prioritizing enzyme candidates for experimental validation and for guiding protein engineering efforts to improve their activity.
Below is a table summarizing some of the key bioinformatics tools and databases used in the discovery of enzymes acting on ε-caprolactam:
| Tool/Database | Application in ε-Caprolactam Enzyme Discovery |
| BLAST (Basic Local Alignment Search Tool) | Compares a query protein sequence against a database to find homologous sequences, aiding in functional annotation of putative caprolactamases. |
| UniProt (Universal Protein Resource) | A comprehensive resource for protein sequence and functional information, used to retrieve data on known hydrolases and related enzymes. |
| GenBank | A comprehensive database of nucleotide sequences, essential for genome mining of microorganisms capable of degrading ε-caprolactam. |
| SWISS-MODEL | An automated protein homology modeling server used to generate 3D models of caprolactamases based on the structures of related enzymes. |
| AutoDock | A suite of automated docking tools used to predict the binding poses of ε-caprolactam in the active site of potential hydrolases. |
Predictive Modeling of Biotransformation Pathways
Understanding the complete metabolic fate of ε-caprolactam in biological systems is crucial for applications in bioremediation and biocatalysis. Predictive modeling provides a framework to simulate and analyze the potential biotransformation pathways of this compound.
Knowledge-Based Pathway Prediction Systems:
A prominent tool in this area is the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD), which contains a wealth of information on microbial catabolic pathways for a wide range of chemical compounds. nih.govpitt.edubio.tools The associated Pathway Prediction System (PPS) utilizes a set of biotransformation rules derived from the curated data in the UM-BBD to predict plausible degradation pathways for a given compound. nih.govethz.ch
By inputting the structure of ε-caprolactam into the UM-BBD PPS, it is possible to generate a predicted pathway for its microbial degradation. The system identifies functional groups in the molecule and applies relevant transformation rules to predict the resulting products. For ε-caprolactam, the primary predicted step is the hydrolytic cleavage of the amide bond to form 6-aminocaproic acid, consistent with experimentally observed pathways. The system can then predict subsequent steps, such as deamination and oxidation, leading to intermediates of central metabolism.
The BioTransformer tool is another valuable resource that predicts the metabolism of small molecules, including their transformation by microbial enzymes. biotransformer.ca It combines a knowledge-based approach with machine learning to provide comprehensive predictions of metabolic pathways.
Machine Learning and Deep Learning Approaches:
More recently, machine learning and deep learning models have emerged as powerful tools for predicting enzyme-substrate interactions and metabolic pathways. nih.govresearchgate.netnih.govresearchgate.netmdpi.com These models can be trained on large datasets of known enzyme-substrate pairs and metabolic reactions to learn complex patterns and make predictions for new compounds.
For instance, a machine learning model could be trained to predict whether a given hydrolase is likely to act on ε-caprolactam based on its amino acid sequence and the chemical properties of the substrate. nih.gov Such models can significantly accelerate the screening of large enzyme databases for potential candidates.
Furthermore, deep learning architectures, such as graph neural networks, can be used to model the entire biotransformation pathway of a compound. These models can learn the rules of metabolic transformations directly from data, potentially discovering novel reactions and pathways that are not present in existing knowledge-based systems.
The following table outlines the different types of predictive models and their applications in understanding the biotransformation of ε-caprolactam:
| Model Type | Description | Application to ε-Caprolactam |
| Knowledge-Based Systems (e.g., UM-BBD PPS) | Utilize a curated set of biotransformation rules derived from experimental data to predict metabolic pathways. | Predicts the step-by-step degradation of ε-caprolactam, starting with the hydrolysis of the lactam ring. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the chemical structure of a compound to its biological activity. | Can be developed to predict the rate of enzymatic hydrolysis of ε-caprolactam based on its molecular descriptors. |
| Machine Learning Classifiers (e.g., Support Vector Machines, Random Forests) | Algorithms trained on labeled data to classify new inputs into predefined categories. | Can be used to predict whether a given enzyme will be active towards ε-caprolactam. nih.govresearchgate.net |
| Deep Learning Models (e.g., Neural Networks) | Complex, multi-layered neural networks that can learn intricate patterns from large datasets. | Can be trained to predict the entire biotransformation pathway of ε-caprolactam, including the sequence of reactions and the structures of the intermediates. |
Environmental Fate and Degradation Research on Epsilon Aminocaprolactam Analogues
Biodegradation Pathways and Kinetics in Environmental Systems
The biodegradation of epsilon-aminocaprolactam is a key process in its removal from contaminated environments. This process is primarily mediated by microorganisms that can utilize the compound as a source of carbon and nitrogen.
A variety of microorganisms capable of degrading epsilon-caprolactam have been isolated and identified from environments contaminated with industrial waste. These microorganisms belong to diverse taxonomic groups, including proteobacteria, actinobacteria, and spore-forming bacteria. nih.gov Some bacteria can utilize epsilon-caprolactam as a sole source of carbon and nitrogen, while others may require additional nutrient sources. nih.gov The ability of these microorganisms to degrade caprolactam is often linked to catabolic plasmids. nih.gov
Several bacterial genera have been identified for their caprolactam-degrading capabilities. These include Pseudomonas, Alcaligenes, Acinetobacter, Achromobacter, Arthrobacter, Corynebacterium, Microbacterium, Bacillus, Brevibacterium, and Gulosibacter. nih.govresearchgate.net For instance, Brevibacterium epidermidis BS3, isolated from polluted soils, has demonstrated the ability to grow in a wide range of caprolactam concentrations, from 0.5 up to 22.0 g/L. researchgate.net Similarly, Arthrobacter citreus has been shown to utilize up to 20 g/L of ε-caprolactam as its sole carbon source. nih.gov The isolation of strains like Paenarthrobacter sp. CAP02 from landfill sites further highlights the presence of caprolactam-metabolizing bacteria in waste disposal environments. mdpi.com
Table 1: Examples of Epsilon-Caprolactam Degrading Bacteria
| Bacterial Genus/Species | Environment of Isolation | Reference |
|---|---|---|
| Pseudomonas sp. | Industrial wastewater | nih.gov |
| Alcaligenes sp. | Industrial wastewater | nih.gov |
| Acinetobacter sp. | Industrial wastewater | nih.gov |
| Arthrobacter citreus | Industrial polyamide waste | nih.gov |
| Brevibacterium epidermidis BS3 | Soils polluted by CAP production wastes | researchgate.net |
| Gulosibacter sp. BS4 | Soil contaminated with industrial wastes | nih.gov |
| Achromobacter sp. | Polluted sea water | researchgate.net |
| Paenarthrobacter sp. CAP02 | Landfill | mdpi.com |
The primary biochemical pathway for the microbial degradation of epsilon-caprolactam has been described and is considered a well-established route. echemi.com The process initiates with the enzymatic cleavage of the amide bond in the cyclic caprolactam molecule. This ring-opening step is catalyzed by a hydrolase, sometimes referred to as a caprolactamase, which results in the formation of 6-aminohexanoic acid (also known as ε-aminocaproic acid). nih.govnih.gov
Following the initial hydrolysis, the linear intermediate, 6-aminohexanoic acid, undergoes deamination to produce 6-oxohexanoate. nih.gov This intermediate is then further oxidized to yield adipic acid. nih.govnih.gov Adipic acid subsequently enters the central metabolic pathway of β-oxidation, where it is broken down to provide carbon and energy for the microorganism. nih.gov It is noteworthy that 6-aminohexanoic acid is also a product of the hydrolysis of nylon oligomers, suggesting that the degradation of these oligomers can proceed through the same catabolic pathway as caprolactam. nih.gov
The rate and extent of epsilon-caprolactam biodegradation in environmental systems are influenced by a variety of biotic and abiotic factors. The concentration of the xenobiotic itself is a primary factor, with high concentrations potentially inhibiting microbial activity. nih.gov However, some adapted strains, such as Brevibacterium epidermidis BS3, exhibit tolerance to high concentrations of caprolactam. researchgate.net
Environmental conditions play a crucial role in modulating microbial activity and, consequently, biodegradation rates. emerginginvestigators.org Key factors include:
pH: Microbial growth and enzymatic activity are optimal within specific pH ranges. Wastes from caprolactam production are often alkaline, which can be unfavorable for some microorganisms. nih.gov
Temperature: Temperature affects microbial metabolic rates, with warmer temperatures generally accelerating biodegradation up to an optimal point. emerginginvestigators.org
Nutrient Availability: The presence of other essential nutrients, such as carbon, nitrogen, and phosphorus, can impact microbial growth and the degradation of caprolactam. The carbon-to-nitrogen-to-phosphorus (C:N:P) ratio is an important consideration for efficient bioremediation. nih.gov
Salinity: In environments with high salt concentrations, such as some industrial effluents, the salinity tolerance of the degrading microorganisms is a critical factor. nih.gov
Oxygen Availability: The presence of oxygen is important for aerobic microorganisms, which are often involved in the degradation of organic pollutants. emerginginvestigators.org
The kinetics of biodegradation can be complex and are often modeled using first-order kinetics, where the rate of degradation is proportional to the concentration of the substrate. researchgate.net For example, the strain Brevibacterium epidermidis BS3 was shown to degrade 1.0 g/L of caprolactam over a period of 160 hours under laboratory conditions. researchgate.net
Table 2: Factors Affecting Epsilon-Caprolactam Biodegradation
| Factor | Influence on Biodegradation Rate | Reference |
|---|---|---|
| Concentration | High concentrations can be inhibitory to some microbes, while adapted strains show tolerance. | nih.govresearchgate.net |
| pH | Optimal pH ranges support microbial growth and enzyme function; alkaline conditions can be inhibitory. | nih.govemerginginvestigators.org |
| Temperature | Higher temperatures generally increase metabolic rates and degradation up to an optimum. | emerginginvestigators.org |
| Nutrients | Availability of other nutrients (C, N, P) affects microbial growth and degradation efficiency. | nih.gov |
| Salinity | High salinity can be inhibitory to non-halotolerant microorganisms. | nih.gov |
| Oxygen | Crucial for aerobic degradation pathways. | emerginginvestigators.org |
Chemical Degradation in Environmental Contexts
In addition to biodegradation, this compound can undergo chemical degradation in the environment through processes such as hydrolysis and photodegradation.
The hydrolytic stability of a compound refers to its resistance to reaction with water. While aliphatic acid amides are generally reported to be resistant to hydrolysis, some studies suggest that caprolactam can undergo abiotic degradation in sterile natural waters, which may be attributable to chemical hydrolysis. echemi.com The product of this abiotic degradation is presumed to be aminocaproic acid, though this has not always been definitively identified in all studies. echemi.com The rate of hydrolysis is influenced by factors such as pH and temperature. wikipedia.org For instance, the degradation of polyesteramide copolymers based on ε-caprolactone showed that the degradation rate increased with both increasing temperature and pH of the degradation medium. wikipedia.org
Table 3: Factors Influencing Hydrolytic Degradation of Related Polymers
| Factor | Effect on Hydrolysis Rate | Reference |
|---|---|---|
| Temperature | Increased temperature generally accelerates hydrolysis. | wikipedia.org |
| pH | Hydrolysis rate can be influenced by the pH of the medium. | wikipedia.org |
| Chemical Composition | The specific monomers in a copolymer can affect its hydrolytic stability. | nih.gov |
| Molecular Weight | Higher molecular weight can sometimes lead to a decreased degradation rate. | wikipedia.org |
Photodegradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. Epsilon-caprolactam itself does not absorb light in the environmental spectrum (wavelengths greater than 290 nm), which suggests a low potential for direct photolysis. echemi.com However, indirect photodegradation can occur through reactions with photochemically-produced hydroxyl radicals in the atmosphere. echemi.com The estimated atmospheric half-life for vapor-phase caprolactam due to this reaction is approximately 21 hours. echemi.com
While direct photodegradation of the monomer may be limited, studies on polycaprolactam (Nylon-6) have shown that it is susceptible to UV degradation. This degradation can be described by first-order rate equations and leads to the scission of chemical bonds within the polymer structure. The presence of additives and stabilizers in plastic formulations is designed to reduce this degradation. nih.gov
Methodologies for Assessing Environmental Behavior
The environmental behavior of epsilon-caprolactam and its analogues is assessed through a variety of methodologies designed to predict their partitioning and movement within different environmental compartments. These studies are crucial for understanding the potential for exposure and the ultimate fate of these compounds in ecosystems. The primary focus is on their behavior in soil and water systems, as well as their tendency to volatilize into the atmosphere.
Sorption and Mobility Studies in Soil and Water Systems
Sorption to soil and sediment particles is a key process that influences a chemical's mobility, bioavailability, and susceptibility to degradation. Highly sorbed compounds are less mobile and may persist in the soil matrix, while weakly sorbed compounds can readily leach into groundwater. For epsilon-caprolactam, which is very soluble in water, understanding its interaction with soil and sediment is particularly important. epa.gov Methodologies to assess sorption and mobility primarily involve laboratory-based batch and column studies.
Batch Equilibrations: The most common method to determine the extent of sorption is the batch equilibrium technique. In this method, a known mass of soil or sediment is mixed with an aqueous solution containing the chemical of interest at a known initial concentration. The mixture is agitated for a specific period to reach equilibrium. After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of the chemical remaining in the solution is measured. The amount of chemical sorbed to the solid phase is then calculated by the difference between the initial and final solution concentrations.
The results are often used to calculate sorption coefficients, which quantify the partitioning of the chemical between the solid and water phases. Common parameters derived from these studies include:
Distribution Coefficient (Kd): The ratio of the concentration of the chemical sorbed to the soil to the concentration in the aqueous phase at equilibrium.
Freundlich Sorption Isotherm: An empirical relationship describing the non-ideal and reversible sorption, often applied to heterogeneous surfaces. The equation is expressed as: Cs = K_f * Ce^(1/n) , where Cs is the amount of sorbed chemical, Ce is the equilibrium concentration in solution, and K_f and 1/n are empirical constants.
Soil Column and Thin-Layer Chromatography (TLC): To assess the mobility of a chemical under dynamic flow conditions that better simulate the natural environment, soil column or soil TLC studies are conducted. nih.gov In soil column studies, an undisturbed or repacked soil column is leached with a solution containing the compound. The leachate is collected in fractions and analyzed over time to generate a breakthrough curve. researchgate.net The shape and timing of this curve provide information about the mobility and potential for retardation of the chemical as it moves through the soil profile. researchgate.net Soil TLC provides a more rapid assessment of mobility by comparing the movement of the chemical to that of a reference compound on a soil-coated plate. nih.gov
For epsilon-caprolactam and its derivatives, such as polyamides, adsorption to the solid soil phase is generally not expected to be a significant process, primarily due to their high water solubility. epa.govbasf.com This suggests a high potential for mobility in soil and leaching into groundwater. researchgate.net
Table 1: Methodologies for Sorption and Mobility Studies
| Methodology | Principle | Key Parameters Measured | Application |
|---|---|---|---|
| Batch Equilibration | A soil/sediment sample is mixed with a chemical solution until equilibrium is reached to determine the partitioning between solid and aqueous phases. | Distribution Coefficient (Kd), Freundlich Constant (K_f), Langmuir Constants | Quantifying the sorption potential of a compound to specific soils and sediments. |
| Soil Column Leaching | A solution of the chemical is passed through a column of soil to simulate its movement under flow conditions. | Breakthrough Curves, Retardation Factor (R) | Assessing the mobility and leaching potential of a compound through the soil profile. |
| Soil Thin-Layer Chromatography (TLC) | The movement of the chemical on a soil-coated plate is compared to a standard, providing a rapid assessment of mobility. | Mobility Factor (Rf) | Screening and ranking the relative mobility of different chemicals in soil. |
Volatilization Studies Methodologies
Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. For organic compounds in water, the tendency to volatilize is primarily governed by the Henry's Law constant (H), which relates the partial pressure of a compound in the air to its concentration in the water at equilibrium. udel.edu Compounds with a high Henry's Law constant tend to partition from water to air.
Determining Henry's Law Constant: The Henry's Law constant is a critical parameter for assessing volatilization potential. It can be calculated from a compound's vapor pressure and water solubility or determined experimentally. For epsilon-caprolactam, the estimated Henry's Law constant is 5.4 x 10⁻¹¹ atm·m³/mol. nih.gov This very low value indicates that epsilon-caprolactam is expected to be essentially non-volatile from water and moist soil surfaces. nih.gov
Experimental Volatilization Studies: Laboratory methods can be used to measure the rate of volatilization directly. A common approach involves measuring the decrease in the concentration of a chemical in a stirred reactor open to the atmosphere over time. researchgate.net The volatilization rate constant can be determined from this data. Often, the rate is compared to the reaeration rate of oxygen, as the processes are governed by similar mass transfer principles. researchgate.net Models based on surface renewal or stagnant films are then used to interpret the experimental results and predict volatilization rates under various environmental conditions, such as different wind speeds and water turbulence levels. udel.eduresearchgate.net
Factors influencing the rate of volatilization from water include:
Physicochemical properties of the compound (Henry's Law constant, diffusion coefficients). researchgate.net
Environmental conditions (temperature, wind speed, water depth, and turbulence). researchgate.netresearchgate.net
Given the low Henry's Law constant for epsilon-caprolactam, its primary environmental fate is not expected to be volatilization. nih.gov However, for analogues with different properties, these assessment methodologies would be critical. For instance, epsilon-caprolactone has a higher estimated Henry's Law constant, suggesting a greater potential for volatilization. nih.gov
Table 2: Physicochemical Properties Related to Volatilization
| Compound | Formula | Molar Mass ( g/mol ) | Water Solubility | Vapor Pressure (at 25°C) | Henry's Law Constant (atm·m³/mol) | Volatility from Water |
|---|---|---|---|---|---|---|
| epsilon-Caprolactam | C₆H₁₁NO | 113.16 | 5.25 x 10⁶ mg/L | 1.9 x 10⁻³ mm Hg | 5.4 x 10⁻¹¹ (estimated) | Essentially non-volatile nih.gov |
| epsilon-Caprolactone | C₆H₁₀O₂ | 114.14 | Miscible | 0.13 mm Hg | 1.81 x 10⁻⁴ (estimated) | Volatilization half-life from a model river is ~0.35 days nih.gov |
Conclusion and Future Research Directions
Synthesis and Optimization Challenges
The primary route for synthesizing α-Amino-ε-caprolactam involves the cyclodehydration of lysine (B10760008). researchgate.netresearchgate.net This process, while direct, presents significant challenges in terms of yield, reaction conditions, and sustainability.
One researched method is the use of subcritical water as a reaction medium. researchgate.net In this approach, L-lysine is heated in a batch reactor at temperatures ranging from 573 to 633 K. While subcritical water acts as an effective medium for the cyclodehydration reaction, achieving high yields is challenging. The highest reported yield was 51% after 20 minutes at 603 K; longer reaction times or higher temperatures lead to a decrease in yield due to the formation of secondary by-products. researchgate.netresearchgate.net
More conventional organic synthesis routes often involve heating lysine hydrochloride with a base, such as sodium hydroxide (NaOH), in a high-boiling-point solvent. google.comrsc.org Various solvents and catalysts have been explored to optimize this process, with yields reaching over 90% under specific conditions. google.com However, these methods often require harsh reagents and high temperatures, posing challenges for green chemistry and industrial scale-up. mdpi.com The use of hazardous catalysts like NaOH and the low yields from alternative, milder methods remain significant optimization hurdles. mdpi.com
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclodehydration | None | Subcritical Water | 330 | 51 | researchgate.netresearchgate.net |
| Cyclization | NaOH / Al₂O₃ | 1-Pentanol | 137 | 96 | google.com |
| Cyclization | NaOH | 1,2-Propanediol | 187 | 96 | google.com |
| Cyclization | NaOH | 1-Hexanol | 157 | 89 | google.com |
| Cyclization | NaOH | Wet Methanol | 250 | 76 | mdpi.com |
Advancements in Biocatalytic Applications
Biocatalysis offers a highly specific and efficient avenue for the application of ε-Aminocaprolactam, particularly in the production of enantiomerically pure amino acids. The key enzyme in this field is α-Amino-ε-caprolactam racemase (ACLR). wikipedia.org This enzyme, found in microorganisms such as Achromobacter obae and Citreicella sp., catalyzes the interconversion between the D- and L-enantiomers of ACL. researchgate.netresearchgate.net
The most significant application of ACLR is in dynamic kinetic resolution (DKR) processes. In a typical DKR system, ACLR is combined with an enantioselective hydrolase or amidase. asm.orgnih.gov For example, to produce L-lysine, a racemic mixture of DL-α-Amino-ε-caprolactam is treated with ACLR and an L-specific hydrolase (L-α-amino-ε-caprolactamase). nih.gov The hydrolase selectively converts L-ACL to L-lysine. As the L-ACL is consumed, the ACLR continuously converts the remaining D-ACL into L-ACL, allowing for a theoretical yield of 100% for the desired L-lysine enantiomer. nih.gov Similarly, combining ACLR with a D-specific aminopeptidase can produce D-amino acids from their corresponding L-amino acid amides. asm.orgnih.gov
Research has focused on discovering and characterizing new ACLR enzymes with broad substrate specificities and high stability, making them suitable for industrial processes. researchgate.net
| Enzyme Property | Achromobacter obae ACLR | Citreicella sp. SE45 ACLR | Reference |
|---|---|---|---|
| Molecular Weight | ~50,000 Da (monomer) | 47.4 kDa | researchgate.netresearchgate.net |
| Optimal pH | ~8.8 - 9.0 | Not specified | researchgate.netresearchgate.net |
| Coenzyme | Pyridoxal 5'-phosphate | Pyridoxal 5'-phosphate | researchgate.netresearchgate.net |
| Substrates | D- and L-α-Amino-ε-caprolactam | Broad range of amino acid amides | researchgate.netresearchgate.net |
| Km for D-ACL | 8 mM | 5.3 mM | researchgate.netresearchgate.net |
| Km for L-ACL | 6 mM | 2.17 mM | researchgate.netresearchgate.net |
Emerging Roles in Materials Science and Fine Chemical Production
Beyond its role as a precursor to lysine, ε-Aminocaprolactam is emerging as a versatile monomer and intermediate for advanced polymers and other fine chemicals.
Polymer Science:
Branched Polyamide 6: ACL can be used as a comonomer with ε-caprolactam in hydrolytic ring-opening polymerization to create novel branched Polyamide 6 (Nylon 6). mdpi.comresearchgate.net The introduction of ACL creates branching points in the polymer chain, which significantly enhances rheological properties, melt strength, and shear-thinning behavior compared to linear Nylon 6. mdpi.comresearchgate.net These improved characteristics expand the applications of Nylon 6 in fields requiring high melt strength, such as injection molding and thermal forming. mdpi.com
ε-Poly-lysine: Ring-opening polymerization (ROP) of ACL is a promising route to synthesize linear ε-poly-lysine, a functional and biodegradable polymer. rsc.orgnih.gov A significant challenge in this process is the need to protect the α-amino group of the ACL monomer to prevent unwanted side reactions during polymerization. nih.gov The development of suitable protecting groups that are stable during polymerization but can be removed under mild conditions is a key area of ongoing research. nih.gov
Fine Chemical Production:
Bio-based ε-Caprolactam: ACL is a key intermediate in a potential bio-based production pathway for ε-caprolactam, the monomer for conventional Nylon 6. mdpi.comgoogle.com This route starts with bio-derived lysine, which is cyclized to ACL, followed by a deamination step to yield ε-caprolactam. google.comgoogle.com This approach offers a sustainable alternative to the traditional petroleum-based synthesis of this high-volume chemical. google.com
Functional Monomers: ACL serves as a valuable building block for creating other reactive monomers. For instance, it can be reacted with cinnamoyl chloride to produce α-cinnamoylamido-ε-caprolactam, a functional monomer that can be incorporated into polymers to introduce specific properties. rsc.org
Methodological Innovations in Characterization and Environmental Research
The analysis and characterization of ε-Aminocaprolactam and its reaction pathways rely on a combination of established and innovative techniques. Standard analytical methods for identifying and quantifying ACL during synthesis and biocatalytic processes include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR). researchgate.netresearchgate.netrsc.org
More advanced methodological applications have been employed to understand complex reaction mechanisms. For example, ¹H NMR spectroscopy and deuterium/tritium labeling experiments have been instrumental in elucidating the single-base mechanism of the α-Amino-ε-caprolactam racemase enzyme. nih.gov These studies confirmed that the enzyme catalyzes the exchange of the α-hydrogen of the substrate with the solvent during racemization. nih.gov
In contrast, research into the environmental fate and biodegradation of ε-Aminocaprolactam is notably scarce. While extensive studies exist on the biodegradation of related compounds like plastics, bioplastics, and various pharmaceuticals, specific data on the environmental impact or microbial degradation pathways of ACL is currently lacking. nih.govmdpi.commdpi.com This represents a significant knowledge gap and a critical area for future research to ensure the environmental sustainability of its increasing applications. The biodegradability of its parent molecule, lysine, and its derivative polymer, ε-poly-lysine, suggests potential pathways, but dedicated studies are required.
Q & A
Q. What enzymatic methods are effective for converting DL-alpha-amino-epsilon-caprolactam (ACL) to L-lysine, and what parameters influence yield?
The enzymatic synthesis of L-lysine from DL-ACL utilizes two enzymes: L-alpha-amino-epsilon-caprolactamase (hydrolyzes L-ACL) and aminocaprolactam racemase (converts D-ACL to L-ACL). Key parameters include pH (optimal range: 7.0–8.0), temperature (30–40°C), and enzyme-to-substrate ratios. Researchers should prepare cell-free extracts from microbial strains (e.g., Cryptococcus sp.) and test immobilization techniques to improve racemization efficiency .
Q. What safety protocols are critical when handling epsilon-Aminocaprolactam in laboratory settings?
- Storage : Keep in tightly sealed containers in a ventilated, temperature-controlled environment to prevent degradation .
- PPE : Use gloves, goggles, and lab coats. Avoid inhalation or skin contact; rinse immediately with water if exposed .
- Disposal : Follow local regulations for organic waste, as no specific ecological toxicity data is available .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
Standard methods include:
- HPLC : Assess purity using C18 columns with UV detection (λ = 210–220 nm).
- NMR spectroscopy : Confirm structure via characteristic peaks for lactam rings (δ 2.5–3.5 ppm for NH groups) and amine protons.
- Mass spectrometry : Validate molecular weight (113.16 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How should discrepancies in reported enzymatic activity for aminocaprolactam racemase be resolved?
Contradictions often arise from differences in enzyme sources (e.g., wild-type vs. recombinant strains) or assay conditions (e.g., substrate concentration, cofactors). To address this:
- Replicate experiments using standardized protocols (e.g., fixed pH 7.5, 35°C).
- Perform kinetic analyses (Km, Vmax) to compare enzyme efficiency.
- Use site-directed mutagenesis to identify catalytic residues impacting activity .
Q. What experimental strategies mitigate the lack of toxicological data for this compound?
- Tiered testing : Start with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) before progressing to in vivo models (e.g., zebrafish embryos).
- Read-across approaches : Use toxicity data from structurally similar compounds (e.g., caprolactam) while noting limitations .
- Computational modeling : Predict acute toxicity using QSAR tools like TEST or ECOSAR .
Q. How can researchers optimize racemization efficiency in large-scale enzymatic synthesis?
- Immobilized enzymes : Use silica or chitosan-based carriers to enhance stability and reusability.
- Continuous flow reactors : Improve substrate-enzyme contact time and reduce byproduct formation.
- Process monitoring : Track racemization progress via chiral HPLC or circular dichroism spectroscopy .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values.
- ANOVA with post-hoc tests : Compare multiple experimental groups (e.g., enzyme variants, pH conditions).
- Uncertainty quantification : Report confidence intervals for kinetic parameters (Km, Vmax) .
Q. How should researchers address stability concerns during long-term storage of this compound?
Conduct accelerated stability studies :
- Expose samples to 40°C/75% relative humidity for 1–3 months.
- Monitor degradation via HPLC and FTIR spectroscopy.
- Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (20–25°C) .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
